molecular formula C16H14ClN5 B8430933 6-Chloro-3-[1-(1-methyl-1H-indazol-5-yl)-ethyl]-imidazo[1,2-b]pyridazine

6-Chloro-3-[1-(1-methyl-1H-indazol-5-yl)-ethyl]-imidazo[1,2-b]pyridazine

Cat. No. B8430933
M. Wt: 311.77 g/mol
InChI Key: GBGQRKANRNVLMK-UHFFFAOYSA-N
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Patent
US08507676B2

Procedure details

The title compound (390.0 mg, 91%) was synthesized from 1-(6-chloro-imidazo[1,2-b]pyridazin-3-yl)-1-(1-methyl-1H-indazol-5-yl)-ethanol (430.0 mg, 1.31 mmol), I2 (832.0 mg, 3.28 mmol) and H3PO2(0.72 mL, 6.56 mmol) using the same procedure as described in the synthesis of compound 13.2. 1H-NMR (400 MHz, DMSO-d6) δ ppm 8.18 (d, 1H), 7.95 (s, 1H), 7.83 (s, 1H), 7.55 (m, 2H), 7.36 (d, 1H), 7.28 (d, 1H), 4.70 (q, 1H), 3.99 (s, 3H), 1.74 (d, 3H). LCMS (method A): [MH]+=312, tR=5.49 min.
Name
1-(6-chloro-imidazo[1,2-b]pyridazin-3-yl)-1-(1-methyl-1H-indazol-5-yl)-ethanol
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
832 mg
Type
reactant
Reaction Step One
Name
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]([C:14]3[CH:15]=[C:16]4[C:20](=[CH:21][CH:22]=3)[N:19]([CH3:23])[N:18]=[CH:17]4)(O)[CH3:12])=[CH:9][N:10]=2)[N:7]=1.II.O[PH2]=O.ClC1C=CC2N(C(CC3C=C4C(=CC=3)N(C)N=C4)=CN=2)N=1>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([CH:11]([C:14]3[CH:15]=[C:16]4[C:20](=[CH:21][CH:22]=3)[N:19]([CH3:23])[N:18]=[CH:17]4)[CH3:12])=[CH:9][N:10]=2)[N:7]=1

Inputs

Step One
Name
1-(6-chloro-imidazo[1,2-b]pyridazin-3-yl)-1-(1-methyl-1H-indazol-5-yl)-ethanol
Quantity
430 mg
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C(=CN2)C(C)(O)C=2C=C1C=NN(C1=CC2)C
Name
Quantity
832 mg
Type
reactant
Smiles
II
Name
Quantity
0.72 mL
Type
reactant
Smiles
O[PH2]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C(=CN2)CC=2C=C1C=NN(C1=CC2)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C(=CN2)C(C)C=2C=C1C=NN(C1=CC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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